{3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a triazine ring and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-{3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-{3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s triazine ring and phenylamino groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-({4,6-Bis[(4-{[(2-ethylhexyl)oxy]carbonyl}phenyl)amino]-1,3,5-triazin-2-yl}amino)benzoic acid: Shares a similar triazine structure but with different substituents.
(E)-3-(5-((2-(4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL)HYDRAZONO)METHYL)FURAN-2-YL)BENZOIC ACID: Another compound with a triazine ring and phenylamino groups, but with a different overall structure.
Uniqueness: 2-{3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21N7O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[3-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H21N7O3/c32-21(33)16-34-20-13-7-8-17(14-20)15-25-31-24-29-22(26-18-9-3-1-4-10-18)28-23(30-24)27-19-11-5-2-6-12-19/h1-15H,16H2,(H,32,33)(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
YKIHLUBDUCVWAW-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC(=O)O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC(=O)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.